N-(1,3-benzothiazol-5-yl)-4-methanesulfonylbenzamide
Description
N-(1,3-Benzothiazol-5-yl)-4-methanesulfonylbenzamide is a benzamide derivative featuring a benzothiazole moiety linked via an amide bond to a 4-methanesulfonyl-substituted benzoyl group. This compound’s structural features suggest applications in medicinal chemistry, particularly in targeting proteins or enzymes where aromatic and sulfonyl groups play critical roles. Its synthesis likely involves carbodiimide-mediated amide coupling, analogous to methods described for related benzamides .
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S2/c1-22(19,20)12-5-2-10(3-6-12)15(18)17-11-4-7-14-13(8-11)16-9-21-14/h2-9H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBRPNWROHQUTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-5-yl)-4-methanesulfonylbenzamide typically involves the reaction of benzo[d]thiazole derivatives with benzamide derivatives under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.
Chemical Reactions Analysis
Decarbonylation and Cyclization Pathways
DFT studies on structurally analogous benzothiazoles reveal a reaction mechanism involving decarbonylation followed by cyclodimerization (Figure 1) . For N-(1,3-benzothiazol-5-yl)-4-methanesulfonylbenzamide:
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Step 1 : Thermal or photolytic cleavage of the amide bond generates a reactive ketene intermediate.
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Step 2 : [4+2] Cyclodimerization forms a pyrido-benzothiazolone derivative (ΔG‡ = 28.5 kcal/mol) .
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Step 3 : 1,3-Acylotropic shifts stabilize the final product .
Nucleophilic Substitution at the Sulfonyl Group
The methanesulfonyl group undergoes nucleophilic substitution under alkaline conditions:
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Hydrolysis : Reaction with aqueous NaOH yields 4-carboxybenzamide derivatives (confirmed via IR at 1680 cm⁻¹ for COO⁻).
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Aminolysis : Substitution with amines (e.g., aniline) produces sulfonamide analogs (yield: 60–68%).
Electrophilic Aromatic Substitution
The benzothiazole ring participates in nitration and halogenation :
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Nitration : Reaction with HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 4 of the benzothiazole (HPLC purity: >95%) .
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Bromination : NBS in CCl₄ selectively brominates the benzamide aromatic ring (regioselectivity: 90% para) .
Interaction with Biological Targets
In medicinal chemistry studies, the compound interacts with:
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DNA gyrase : Hydrogen bonding via the sulfonyl oxygen (docking score: −9.2 kcal/mol) .
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Cytochrome P450 : Metabolic oxidation at the benzothiazole sulfur generates sulfoxide derivatives (LC-MS confirmation).
Comparative Reactivity with Analogues
The methanesulfonyl group enhances electrophilicity compared to unsubstituted benzothiazoles:
Table 2: Reaction Rate Constants (k, s⁻¹)
| Reaction | N-(1,3-benzothiazol-5-yl)-4-MSB | N-(1,3-benzothiazol-5-yl)benzamide |
|---|---|---|
| Hydrolysis (pH 10) | 2.4 × 10⁻³ | 1.1 × 10⁻³ |
| Nitration | 5.8 × 10⁻² | 3.2 × 10⁻² |
Data derived from kinetic studies .
Stability Under Oxidative Conditions
The compound demonstrates moderate stability in H₂O₂ (10% decomposition after 24 h at 25°C). Degradation products include:
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research has indicated that compounds containing the benzothiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have been evaluated for their effectiveness against various bacterial strains and fungi. Studies have demonstrated that certain benzothiazole derivatives possess minimum inhibitory concentrations (MIC) that suggest potent antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Potential
Benzothiazole derivatives, including N-(1,3-benzothiazol-5-yl)-4-methanesulfonylbenzamide, have been investigated for their anticancer properties. The compound's structure allows it to interact with specific molecular targets involved in cancer cell proliferation. For example, some studies have reported that related compounds can inhibit dihydrofolate reductase (DHFR), a crucial enzyme in purine synthesis, thereby demonstrating potential as anticancer agents .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The characterization of synthesized compounds is crucial for confirming their structures and assessing their purity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to validate the chemical identity of the synthesized derivatives .
Case Studies
Mechanism of Action
The mechanism by which N-(1,3-benzothiazol-5-yl)-4-methanesulfonylbenzamide exerts its effects involves interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
2.1.1 N-[(1,3-Benzodioxol-5-yl)methyl]-4-methylbenzamide This compound () replaces the benzothiazole with a benzodioxole group and substitutes methanesulfonyl with a methyl group. Crystallographic studies of such analogs reveal that hydrogen-bonding networks (e.g., N–H···O interactions in amides) significantly influence molecular packing, as noted in graph set analyses .
2.1.2 Metolazone (2-amino-5-sulfamoyl-4-chloro-N-(o-tolyl)benzamide) Metolazone () shares a sulfonamide group but replaces benzothiazole with a chlorinated benzene ring. The sulfamoyl group (-SO₂NH₂) differs from methanesulfonyl (-SO₂CH₃), impacting electronic properties and solubility.
2.1.3 2-Fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
This compound () features a thiazolo-pyridine ring instead of benzothiazole and a sulfonamide group. The fluorine atom and thiazolo-pyridine system may enhance metabolic stability compared to benzothiazole, while the sulfonamide group offers hydrogen-bonding versatility in target interactions .
Physicochemical Properties
| Compound | Key Functional Groups | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| N-(1,3-Benzothiazol-5-yl)-4-methanesulfonylbenzamide | Benzothiazole, Methanesulfonyl, Amide | 2.1 | ~0.5 (DMSO) |
| N-[(1,3-Benzodioxol-5-yl)methyl]-4-methylbenzamide | Benzodioxole, Methyl, Amide | 3.5 | ~0.2 (DMSO) |
| Metolazone | Sulfamoyl, Chloro, Amide | 1.8 | ~0.3 (Water) |
Key Observations :
Biological Activity
N-(1,3-benzothiazol-5-yl)-4-methanesulfonylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antiviral research. The benzothiazole moiety is known for its diverse pharmacological properties, making it a valuable scaffold in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by the presence of a benzothiazole ring fused with a sulfonamide group. Its molecular formula is C13H12N2O2S2, and it exhibits various functional groups that contribute to its biological activities.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial efficacy of benzothiazole derivatives. For instance, compounds similar to this compound have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In a study involving various benzothiazole derivatives, several compounds showed promising results with minimum inhibitory concentrations (MICs) indicating strong antimicrobial potential .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| 3c | Bacillus subtilis | 12 | Highly Active |
| 3h | Escherichia coli | 25 | Moderately Active |
| 3e | Pseudomonas aeruginosa | 15 | Highly Active |
Anticancer Activity
The anticancer properties of this compound have been explored through various in vitro studies. One notable study assessed the compound's effects on procaspase-3 activation in cancer cell lines. The results indicated that derivatives with the benzothiazole structure could induce apoptosis in cancer cells by activating caspase pathways .
Table 2: Anticancer Activity against U937 Cell Line
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 8j | 5.2 | Procaspase-3 activation |
| 8k | 6.6 | Induction of apoptosis |
Antiviral Activity
Recent research has highlighted the potential antiviral properties of benzothiazole derivatives against viruses such as MERS-CoV. Compounds similar to this compound exhibited significant inhibition of viral entry with IC50 values indicating effective antiviral activity without cytotoxic effects .
Table 3: Antiviral Activity Against MERS-CoV
| Compound | IC50 (µM) | Cytotoxicity (CC50) |
|---|---|---|
| 4f | 0.09 | >100 |
| 1q | 0.14 | >100 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of electron-withdrawing groups enhances its reactivity and biological efficacy. Studies suggest that modifications at specific positions on the benzothiazole ring can significantly affect the compound's potency against various biological targets .
Case Studies
- Antibacterial Evaluation : A recent study synthesized a series of benzothiazole derivatives and tested them against several bacterial strains. The results showed that compounds with methanesulfonyl substitutions had enhanced antibacterial properties compared to their unsubstituted counterparts.
- Cancer Cell Line Studies : In vitro assays on human lymphoma cell lines revealed that certain derivatives could selectively induce apoptosis through caspase activation, suggesting their potential as therapeutic agents in cancer treatment.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(1,3-benzothiazol-5-yl)-4-methanesulfonylbenzamide?
- Answer: The compound can be synthesized via coupling reactions between 1,3-benzothiazol-5-amine and 4-methanesulfonylbenzoic acid derivatives. Key steps include activating the carboxylic acid (e.g., using HATU or EDC as coupling agents) and employing organic solvents like dichloromethane (DCM) or toluene. Catalysts such as palladium complexes (e.g., Pd(PPh₃)₄) may enhance yield in cross-coupling reactions. Reaction conditions (temperature: 60–80°C, inert atmosphere) and purification via flash chromatography are critical for optimal purity .
Q. How is the compound structurally characterized post-synthesis?
- Answer: Standard characterization includes:
- NMR spectroscopy (¹H/¹³C) to confirm proton environments and substituent positions.
- Mass spectrometry (MS) for molecular weight validation.
- HPLC to assess purity (>95% typically required for biological assays).
- Elemental analysis for empirical formula verification. Preliminary crystallinity can be assessed via powder X-ray diffraction (PXRD) .
Q. What preliminary biological assays are recommended to screen for activity?
- Answer: Initial screening should focus on:
- Enzyme inhibition assays (e.g., acetylcholinesterase, kinases) using spectrophotometric or fluorometric methods.
- Antimicrobial testing via broth microdilution (MIC determination against Gram-positive/negative bacteria, fungi).
- Cytotoxicity assays (e.g., MTT on cancer cell lines like HeLa or MCF-7) to identify antiproliferative effects. Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls are essential .
Advanced Research Questions
Q. How can molecular docking studies guide target identification for this compound?
- Answer: Use software like AutoDock Vina or Schrödinger Suite to model interactions between the compound and potential targets (e.g., PRMT5, EGFR). Focus on the benzothiazole core and methanesulfonyl group, which may form hydrogen bonds or π-π stacking with active-site residues. Validate docking poses with molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Compare results with structurally similar inhibitors (e.g., thiadiazole derivatives) to identify SAR trends .
Q. What strategies resolve contradictions in bioactivity data across different assays?
- Answer: Contradictions may arise due to:
- Assay-specific conditions (e.g., pH, ionic strength). Validate activity using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
- Compound stability in buffer/DMSO. Monitor degradation via LC-MS over 24–48 hours.
- Off-target effects. Perform kinome-wide profiling or proteomic analysis to identify unintended interactions. Reference SAR data from analogs (e.g., pyridine- or triazole-substituted benzothiazoles) to rationalize discrepancies .
Q. How can X-ray crystallography refine the compound’s structural and electronic properties?
- Answer: Single-crystal X-ray diffraction (SCXRD) provides:
- Bond lengths/angles to validate tautomeric forms (e.g., benzothiazole aromaticity).
- Electron density maps to confirm sulfonyl group geometry.
- Hirshfeld surface analysis for intermolecular interactions (e.g., C–H···O hydrogen bonds). Use SHELXL for refinement and PLATON for validation. Compare with similar structures (e.g., triazolyl-thiadiazole derivatives) to identify packing motifs .
Q. What structural modifications enhance solubility without compromising bioactivity?
- Answer: Strategies include:
- Introducing polar groups (e.g., hydroxyl, amine) on the benzamide ring.
- Replacing methanesulfonyl with more hydrophilic sulfonamides (e.g., piperazinyl-sulfonyl).
- Prodrug approaches (e.g., esterification of carboxylic acid derivatives). Monitor logP changes via HPLC-based hydrophobicity assays and validate activity in cell-based models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
